5-Bromo-2,4-dimethoxyaniline

Physicochemical characterization Solid-state handling Purification

Cross-coupling projects often stall due to halogen reactivity mismatch-chloro analogs require harsh conditions, while iodo analogs risk premature dehalogenation. 5-Bromo-2,4-dimethoxyaniline (CAS 169883-36-7) resolves this with balanced reactivity: • Enables efficient Suzuki-Miyaura couplings using standard Pd catalysts at 60-100 °C, avoiding specialized ligands. • LogP ~2.0 streamlines extraction and chromatographic purification, reducing workflow bottlenecks. • Solid at ambient temperature (mp 86-89 °C) for reliable handling and storage at scale. Supplied with ≥98% (GC) purity for consistent research outcomes.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 169883-36-7
Cat. No. B1287671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethoxyaniline
CAS169883-36-7
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)Br)OC
InChIInChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
InChIKeyMNCWCTCUSSOSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethoxyaniline: Halogenated Aniline Building Block


5-Bromo-2,4-dimethoxyaniline (CAS 169883-36-7) is an electron-rich brominated aniline derivative featuring methoxy substituents at the 2- and 4-positions [1]. With a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol, it presents as a solid at ambient temperature with a melting point of 86–89 °C and a minimum purity specification of 98% (GC) . The compound is classified as a dimethoxybenzene derivative and serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the bromine atom functions as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the electron-donating methoxy groups modulate ring electronics to influence regioselectivity in downstream transformations [2].

5-Bromo-2,4-dimethoxyaniline vs. Other Halo Analogs


Although 5-Bromo-2,4-dimethoxyaniline shares the 2,4-dimethoxyaniline core with its 5-chloro, 5-fluoro, and 5-iodo congeners, the identity of the halogen at the 5-position fundamentally alters the compound's physicochemical profile and synthetic utility. The bromine atom provides a distinct balance of reactivity and stability in cross-coupling reactions: it is substantially more reactive toward oxidative addition with palladium(0) catalysts than the chloro analog, yet avoids the thermal lability and premature dehalogenation risks associated with the iodo derivative [1]. Furthermore, the bromine substituent confers a LogP of approximately 2.0, which is intermediate between the fluoro (LogP ~1.3–1.7) and chloro (LogP ~1.8–2.5) analogs, directly impacting partitioning behavior in biphasic reaction media and chromatographic purification [2]. The melting point of 86–89 °C is also significantly higher than that of the 5-fluoro analog (47–49 °C), which has practical implications for solid handling, storage stability, and recrystallization-based purification workflows [3]. These quantifiable property differences mean that generic substitution among 5-halo-2,4-dimethoxyanilines without experimental re-optimization can lead to divergent reaction yields, altered impurity profiles, and inconsistent biological assay outcomes.

5-Bromo-2,4-dimethoxyaniline: Differentiation Evidence


Melting Point: 5-Halo-2,4-dimethoxyanilines

The melting point of 5-Bromo-2,4-dimethoxyaniline (86–89 °C) is approximately 39–42 °C higher than that of its 5-fluoro analog (47–49 °C) and within 1–6 °C of the 5-chloro analog (87–92 °C) [1]. This elevated melting point relative to the fluoro derivative indicates stronger intermolecular forces in the crystalline lattice, which translates to superior room-temperature storage stability as a solid and reduced risk of partial melting during shipping or handling in non-climate-controlled environments [2].

Physicochemical characterization Solid-state handling Purification

Lipophilicity (LogP) Comparison

The experimental/database LogP of 5-Bromo-2,4-dimethoxyaniline is reported as 1.999, positioning it between the 5-fluoro analog (LogP 1.309) and the 5-chloro analog (LogP 1.8–2.5) [1][2]. This intermediate lipophilicity provides a balanced solubility profile that facilitates both organic-phase reactivity in biphasic coupling reactions and retention on reversed-phase HPLC columns for purity analysis. By contrast, the more polar fluoro analog may partition less efficiently into organic layers during extractive workup, while the more lipophilic chloro and iodo analogs may require stronger organic solvents for complete dissolution [3].

Lipophilicity Chromatography Reaction optimization

Regioisomeric Comparison of Bromodimethoxyanilines

The substitution pattern of 5-Bromo-2,4-dimethoxyaniline places the bromine at the position meta to one methoxy and para to the other, whereas the regioisomer 2-Bromo-4,5-dimethoxyaniline (CAS 16791-41-6) positions the bromine ortho to one methoxy. This regiochemical difference is reflected in a substantial melting point differential: 86–89 °C for the 5-bromo-2,4-isomer versus 50–52 °C for the 2-bromo-4,5-isomer . The position of the bromine also influences the electron density distribution on the aromatic ring and thus the reactivity of the amino group in subsequent derivatization reactions .

Regiochemistry Electronic effects Synthetic planning

Bromine as Cross-Coupling Handle

In palladium-catalyzed cross-coupling reactions, the relative reactivity order of aryl halides toward oxidative addition is universally established as Ar-I > Ar-Br >> Ar-Cl [1]. The bromine atom in 5-Bromo-2,4-dimethoxyaniline therefore occupies the optimal reactivity window: it undergoes oxidative addition rapidly enough under standard conditions to achieve high conversion without the need for specialized ligands or elevated temperatures often required for aryl chlorides, yet it is sufficiently stable to avoid the unwanted homocoupling, premature dehalogenation, and storage degradation issues associated with aryl iodides [1][2]. This intermediate reactivity profile is particularly valuable in sequential coupling strategies where chemoselectivity between multiple halogen sites is required [3].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic efficiency

Methoxy Substituent Effects on Regioselectivity

The two methoxy groups at the 2- and 4-positions of 5-Bromo-2,4-dimethoxyaniline donate electron density into the aromatic ring via resonance (+M effect), activating the ring toward electrophilic substitution and directing incoming electrophiles to specific positions [1]. This electronic activation is more pronounced than in the non-halogenated parent compound 2,4-dimethoxyaniline due to the inductive effect of bromine, and differs fundamentally from the 5-fluoro analog where the strongly electronegative fluorine withdraws electron density [2]. The net effect is that the bromo-dimethoxy substitution pattern provides a uniquely activated scaffold for further functionalization such as nitration, sulfonation, or Vilsmeier-Haack formylation, with predictable regiochemical outcomes .

Electronic effects Regioselectivity Derivatization

5-Bromo-2,4-dimethoxyaniline: Application Scenarios


Suzuki-Miyaura Coupling for Pharmaceutical Intermediates

The aryl bromide functionality of 5-Bromo-2,4-dimethoxyaniline enables efficient Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids under standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysis at 60–100 °C, avoiding the need for the specialized electron-rich ligands and higher temperatures (typically >100 °C) required by the 5-chloro analog [1]. This intermediate reactivity window makes the compound particularly suitable for constructing biaryl amine scaffolds found in kinase inhibitors and GPCR-targeted drug candidates, where the electron-rich dimethoxyaniline core contributes to target binding affinity [2]. The LogP of ~2.0 facilitates extraction and chromatographic purification of coupling products, streamlining medicinal chemistry workflows.

Buchwald-Hartwig N-Arylation for Ligand Libraries

The primary amino group of 5-Bromo-2,4-dimethoxyaniline serves as a nucleophilic partner in Buchwald-Hartwig amination, enabling the construction of diverse N-arylated aniline libraries [1]. The electron-donating methoxy substituents increase the nucleophilicity of the aniline nitrogen, improving conversion rates compared to electron-deficient anilines. The bromine substituent remains intact under standard amination conditions, preserving the option for subsequent orthogonal coupling reactions in a single synthetic sequence [2]. The well-defined melting point of 86–89 °C facilitates purity verification at each synthetic step.

Acetylcholinesterase Inhibitor Synthesis from Bromophenols

Derivatives of brominated dimethoxyanilines have demonstrated inhibitory activity against acetylcholinesterase (AChE), with certain bromophenol compounds showing Ki values in the low nanomolar range (as low as 6.54 ± 1.03 nM against AChE in recent studies) [1]. The 5-Bromo-2,4-dimethoxy substitution pattern provides the optimal electronic balance for interactions within the enzyme active site, as the bromine atom can participate in halogen bonding while the methoxy groups engage in hydrogen bonding with catalytic residues [2]. This application leverages the balanced lipophilicity (LogP ~2.0) to achieve adequate blood-brain barrier penetration potential in CNS-targeted programs [3].

Chemoselective Derivatization for Agrochemicals

In agrochemical research, 5-Bromo-2,4-dimethoxyaniline serves as a precursor for herbicidal and fungicidal active ingredients, where the sequential derivatization of the amino and bromo positions enables the construction of complex molecular architectures [1]. The intermediate reactivity of the aryl bromide allows for controlled, stepwise coupling strategies that are more challenging to execute with the more reactive iodo analog or the sluggish chloro analog [2]. The compound's stability as a solid at ambient temperature (mp 86–89 °C) supports kilogram-scale handling and storage in pilot-plant settings.

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